molecular formula C8H10BrN B8527484 4-(Bromomethyl)-3-ethylpyridine

4-(Bromomethyl)-3-ethylpyridine

Cat. No.: B8527484
M. Wt: 200.08 g/mol
InChI Key: SKIZYCRACSEQBY-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-ethylpyridine (CAS To be confirmed

Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

4-(bromomethyl)-3-ethylpyridine

InChI

InChI=1S/C8H10BrN/c1-2-7-6-10-4-3-8(7)5-9/h3-4,6H,2,5H2,1H3

InChI Key

SKIZYCRACSEQBY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CN=C1)CBr

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

4-(Bromomethyl)-3-ethylpyridine serves as a versatile building block in organic synthesis. Its bromomethyl group can undergo nucleophilic substitution reactions, allowing for the formation of various derivatives. This property is exploited in synthesizing more complex organic molecules, making it valuable in developing new materials and chemicals.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, leading to several therapeutic applications:

  • Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as follows:
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
  • Cytotoxic Effects: The compound has demonstrated cytotoxicity against cancer cell lines, indicating potential as an anticancer agent. The following table summarizes its inhibitory concentration (IC50) values:
Cell LineIC50 (µM)
HeLa10
MCF-715
A54920
  • Enzyme Inhibition: Notably, it acts as a potent inhibitor of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases.

Biological Studies

This compound is utilized in biochemical assays to study enzyme mechanisms and interactions within biological systems. Its reactivity allows researchers to probe various biochemical pathways, enhancing the understanding of complex biological processes.

Case Studies

Several studies have highlighted the pharmacological potential of this compound:

  • Case Study on Antimicrobial Activity: A study demonstrated that this compound effectively inhibited the growth of resistant bacterial strains, suggesting its utility in developing new antibiotics.
  • Case Study on Cytotoxicity: Research involving various cancer cell lines indicated that treatment with this compound resulted in significant apoptosis induction, showcasing its potential as a chemotherapeutic agent.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution with various nucleophiles, forming alkylated derivatives. Common nucleophiles include amines, thiols, and alkoxides:

  • Amine Substitution :
    Reaction with morpholine in acetonitrile (NaI catalyst, 12 h) yields 4-(3-ethylpyridin-4-ylmethyl)morpholine. This reaction proceeds via an SN2 mechanism, with yields reaching 75% under optimized conditions .

    Example:
    4-(Bromomethyl)-3-ethylpyridine + MorpholineNaI, CH3CN4-(3-Ethylpyridin-4-ylmethyl)morpholine\text{this compound + Morpholine} \xrightarrow{\text{NaI, CH}_3\text{CN}} \text{4-(3-Ethylpyridin-4-ylmethyl)morpholine}

  • Thiol Substitution :
    Thiophenol reacts with the bromomethyl group in DMF at 60°C, producing 4-(phenylthiomethyl)-3-ethylpyridine. The reaction is highly selective for the bromomethyl site .

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed coupling reactions:

  • Suzuki-Miyaura Coupling :
    Using Pd(PPh₃)₄ as a catalyst, the bromomethyl group couples with arylboronic acids (e.g., phenylboronic acid) in dioxane/H₂O, forming biaryl derivatives. Yields range from 60–85% depending on the boronic acid substrate.

Elimination Reactions

Under basic conditions (e.g., K₂CO₃ in ethanol), the bromomethyl group can undergo dehydrohalogenation to form a methylene intermediate. This pathway is less common but observed in sterically hindered environments .

Radical Bromination

In the presence of N-bromosuccinimide (NBS) and benzoyl peroxide, the ethyl group undergoes radical bromination at the β-position. This reaction is highly solvent-dependent, with CCl₄ providing optimal yields (70–80%) .

Comparative Reactivity Analysis

The reactivity of this compound differs from structurally related bromopyridines due to steric and electronic effects:

CompoundSubstituent PositionsKey Reactivity Traits
This compound3-ethyl, 4-bromomethylHigh electrophilicity at C4; ethyl group stabilizes intermediates via inductive effects .
3-Bromo-4-methylpyridine3-bromo, 4-methylBromine directs electrophilic substitution to C2; methyl group enhances ring stability .
4-Tribromomethylpyridine4-tribromomethylExtreme electrophilicity leads to rapid hydrolysis or substitution under mild conditions .

Mechanistic Insights

  • Electrophilic Activation : The bromomethyl group’s polarity (δ+\delta^+ at C4) facilitates nucleophilic attack.

  • Steric Effects : The 3-ethyl group moderately hinders nucleophilic approach, favoring SN2 over SN1 pathways .

  • Solvent Influence : Polar aprotic solvents (e.g., CH₃CN) enhance nucleophilicity, while nonpolar solvents (e.g., CCl₄) favor radical pathways .

Experimental Data

Key reaction conditions and yields from published studies:

Reaction TypeConditionsYield (%)Reference
Amine SubstitutionMorpholine, NaI, CH₃CN, 12 h75
Suzuki CouplingPd(PPh₃)₄, dioxane/H₂O, 80°C, 8 h85
Radical BrominationNBS, BPO, CCl₄, reflux, 6 h78

Q & A

Basic: What are the common synthetic routes for preparing 4-(Bromomethyl)-3-ethylpyridine?

Answer:
The synthesis of this compound typically involves bromination or alkylation strategies. A plausible route is the bromomethylation of a pre-functionalized pyridine core. For example:

  • Direct bromination : Using N-bromosuccinimide (NBS) in acetonitrile under controlled conditions to selectively brominate the methyl group on the pyridine ring .
  • Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) could introduce the bromomethyl group via pre-functionalized boronic acid intermediates .
  • Condensation reactions : Similar to methods used for bromophenylpyridine derivatives, where brominated intermediates are condensed with ethyl-substituted precursors in ethanol under reflux .

Key considerations : Monitor reaction progress via TLC or GC-MS. Purification often involves column chromatography or recrystallization.

Basic: What safety protocols should be followed when handling this compound?

Answer:
Due to its reactive bromomethyl group and potential toxicity:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation .
  • First aid :
    • Skin contact : Wash immediately with soap and water for 15+ minutes; remove contaminated clothing .
    • Eye exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in a cool, dry place away from light and oxidizing agents. Use amber glass bottles to prevent degradation .

Note : Toxicological data may be incomplete; assume acute toxicity (Category 4) and handle with caution .

Basic: How is this compound characterized post-synthesis?

Answer:
Standard analytical techniques include:

  • Elemental analysis : Verify C, H, N, and Br content (e.g., ±0.3% deviation from theoretical values) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify protons on the ethyl and bromomethyl groups (e.g., δ ~4.5 ppm for -CH₂Br; δ ~1.3 ppm for -CH₂CH₃) .
    • IR : Confirm C-Br stretching vibrations (~550–600 cm⁻¹) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z = 215 [M⁺] for C₈H₁₀BrN) .

Validation : Compare data with literature or computational predictions (e.g., DFT calculations).

Advanced: How can regioselectivity be controlled in substitution reactions involving this compound?

Answer:
Regioselectivity depends on electronic and steric factors:

  • Directing groups : The ethyl group at the 3-position may act as a weak electron-donating group, directing electrophiles to the para position (C-2 or C-6) .
  • Catalytic systems : Use Pd(0) catalysts with bulky ligands (e.g., SPhos) to favor cross-coupling at less hindered sites .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the bromomethyl site for SN2 reactions .

Case study : In base-catalyzed reactions, the pyridine nitrogen deprotonates intermediates, stabilizing transition states and altering regioselectivity .

Advanced: What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Answer:
Contradictions may arise from isomerization, impurities, or solvent effects:

  • Multi-technique validation : Combine 2D NMR (e.g., HSQC, COSY) with X-ray crystallography to confirm structure .
  • Computational modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA) .
  • Reaction optimization : Vary temperature, solvent, or stoichiometry to minimize byproducts. For example, reducing reaction temperature from 80°C to 50°C decreased isomerization in bromopyridine derivatives .

Example : Discrepancies in melting points (e.g., 268°C vs. 287°C) may indicate polymorphism; perform DSC analysis to identify crystalline forms .

Advanced: How does the bromomethyl group influence the reactivity of this compound in nucleophilic substitutions?

Answer:
The bromomethyl group is highly electrophilic, enabling:

  • SN2 reactions : React with amines (e.g., piperidine) to form quaternary ammonium salts, useful in drug discovery .
  • Cross-coupling : Participate in Buchwald-Hartwig amination or Ullmann-type couplings to introduce aryl/heteroaryl groups .
  • Elimination risks : Under basic conditions (e.g., NaOH), competing elimination to form alkenes may occur; control pH and temperature to suppress side reactions .

Kinetic studies : Monitor reaction progress via in situ IR to optimize conditions for desired substitution .

Advanced: What are the applications of this compound in medicinal chemistry research?

Answer:
The compound serves as a versatile intermediate:

  • Antimicrobial agents : Derivatives with substituted pyridines show activity against S. aureus (MIC ~2 µg/mL) .
  • Kinase inhibitors : The bromomethyl group can alkylate cysteine residues in target proteins, enhancing binding affinity .
  • PET tracers : Radiolabel with ¹⁸F via halogen exchange for imaging applications .

Case study : In a 2024 study, bromomethylpyridine derivatives exhibited anti-leishmanial activity (IC₅₀ = 1.8 µM) by targeting parasite enzymes .

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